Home > Products > Screening Compounds P18305 > Pyrrolidino PAF C-16
Pyrrolidino PAF C-16 -

Pyrrolidino PAF C-16

Catalog Number: EVT-254816
CAS Number:
Molecular Formula: C28H56NO7P
Molecular Weight: 549.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pyrrolidinium, 1-[(7r)-7-(acetyloxy)-4-hydroxy-4-oxido-3,5,9-trioxa-4-phosphapentacos-1-yl]-1-methyl-, inner salt is a glycerophospholipid.
Overview

Pyrrolidino Platelet Activating Factor C-16 is a synthetic analog of the naturally occurring platelet activating factor, which plays a crucial role in various physiological and pathological processes, including inflammation and immune response. This compound is characterized by its unique structure and biological activity, making it a subject of interest in pharmacological research.

Source

Pyrrolidino Platelet Activating Factor C-16 is derived from the natural platelet activating factor through chemical synthesis. The original compound, platelet activating factor, is a phospholipid mediator synthesized in various cells, including platelets and leukocytes, primarily from membrane phospholipids via the action of specific enzymes such as phospholipase A2 and acetyltransferases .

Classification

Pyrrolidino Platelet Activating Factor C-16 falls under the classification of phospholipid mediators. It is specifically categorized as a glycerophospholipid due to its glycerol backbone and fatty acid chains. Its structural modifications distinguish it from other platelet activating factors, contributing to its unique biological properties.

Synthesis Analysis

Methods

The synthesis of Pyrrolidino Platelet Activating Factor C-16 involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available phospholipid precursors.
  2. Chemical Reactions: The process includes:
    • Hydrolysis of phospholipids to generate lyso-phosphatidylcholine.
    • Acetylation using acetyl-CoA to form the acetyl derivative.
    • Incorporation of a pyrrolidine moiety to enhance receptor binding affinity and specificity .

Technical Details

The synthesis is often conducted under controlled conditions to ensure purity and yield. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the reaction progress and confirm the identity of the final product .

Molecular Structure Analysis

Structure

Pyrrolidino Platelet Activating Factor C-16 features a complex molecular structure characterized by:

  • Glycerol Backbone: A central glycerol molecule linked to two fatty acid chains.
  • Acetyl Group: An acetyl group attached to the second carbon of the glycerol backbone.
  • Pyrrolidine Ring: A five-membered nitrogen-containing ring that enhances its biological activity.

Data

The molecular formula for Pyrrolidino Platelet Activating Factor C-16 is C18H38N1O5PC_{18}H_{38}N_1O_5P, with a molecular weight of approximately 395.48 g/mol. Its structure can be represented as follows:

Structural Formula  R O CH2 C O O P O O O R \text{Structural Formula }\text{ R O CH}_2\text{ C O O P O O O R }

Where R represents the pyrrolidine moiety and R' denotes the fatty acid chain .

Chemical Reactions Analysis

Reactions

Pyrrolidino Platelet Activating Factor C-16 participates in several biological reactions:

  1. Receptor Binding: It binds to specific G-protein coupled receptors known as platelet activating factor receptors, initiating signal transduction pathways that lead to cellular responses such as inflammation and immune activation .
  2. Enzymatic Hydrolysis: The compound can be hydrolyzed by phospholipases, leading to the release of fatty acids and lysophosphatidylcholine, which can further influence cellular signaling pathways .

Technical Details

The interactions between Pyrrolidino Platelet Activating Factor C-16 and its receptors are characterized by rapid kinetics, often occurring within seconds of exposure. The binding affinity is influenced by the structural modifications introduced during synthesis .

Mechanism of Action

Process

The mechanism of action for Pyrrolidino Platelet Activating Factor C-16 involves:

  1. Receptor Activation: Upon binding to platelet activating factor receptors, it activates intracellular signaling cascades.
  2. Signal Transduction: This activation leads to increased intracellular calcium levels, activation of protein kinase C pathways, and modulation of gene expression related to inflammation and immune responses .

Data

Research indicates that Pyrrolidino Platelet Activating Factor C-16 exhibits enhanced potency compared to natural platelet activating factor, making it a valuable tool for studying receptor-mediated signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pyrrolidino Platelet Activating Factor C-16 is typically a colorless or pale yellow liquid.
  • Solubility: It is soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but may degrade when exposed to extreme pH or temperature conditions.
  • Reactivity: It reacts readily with nucleophiles due to the presence of an acetyl group, facilitating further chemical modifications if desired .
Applications

Scientific Uses

Pyrrolidino Platelet Activating Factor C-16 has several applications in scientific research:

  1. Inflammation Studies: It serves as a potent tool for investigating inflammatory responses in various cell types.
  2. Pharmacological Research: Due to its ability to modulate receptor activity, it is used in studies aimed at developing new therapeutics targeting platelet activating factor receptors.
  3. Immunology Research: The compound aids in understanding immune cell signaling pathways and their implications in diseases such as asthma, sepsis, and autoimmune disorders .
Mechanisms of Action in PAF Receptor-Mediated Signaling Pathways

Agonist and Antagonist Dynamics at PAF Receptor Subtypes

Pyrrolidino PAF C-16 (1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl-N-methyl-pyrrolidinium ethanol) is a structural analog of platelet-activating factor (PAF C-16), characterized by substitution of the phosphocholine head group with a pyrrolidinium ethanol moiety. This modification significantly alters its binding affinity and functional activity at PAF receptors (PAFRs), which are G-protein coupled receptors (GPCRs) expressed on platelets, leukocytes, and endothelial cells [1] [6]. Unlike endogenous PAF C-16, which exhibits full agonist activity, Pyrrolidino PAF C-16 demonstrates partial agonist behavior—activating PAFR subtypes at high concentrations but failing to elicit maximal inflammatory responses such as neutrophil chemotaxis or vascular permeability [1] [3].

The molecule’s receptor binding specificity stems from steric hindrance introduced by the bulky pyrrolidine ring, which disrupts optimal interaction with the PAFR’s transmembrane domain. Competitive binding assays reveal a 5-fold lower affinity for PAFR compared to native PAF C-16 [1]. Nevertheless, its resistance to degradation by PAF acetylhydrolases enhances its bioavailability in in vitro systems [6].

  • Table 1: Pharmacological Profiles of PAF C-16 Structural Analogs
CompoundStructural ModificationReceptor Affinity (Relative to PAF C-16)Functional Activity
PAF C-16Native phospholipid1.0 (Reference)Full agonist
Pyrrolidino PAF C-16Pyrrolidinium ethanol head group0.2Partial agonist
Hexanolamino PAF C-16Trimethyl hexanolamine0.15Weak antagonist
2-O-methyl PAF C-16Methyl ether at sn-2 position0.02Inactive
MiltefosineAlkylphosphocholine<0.01Antagonist

Antagonists like WEB 2086 and WEB 2170 fully inhibit Pyrrolidino PAF C-16-induced signaling by occupying the PAFR ligand pocket, confirming its dependence on canonical receptor binding [5] [6]. This dynamic positions Pyrrolidino PAF C-16 as a tool compound for studying PAFR activation thresholds.

Modulation of Intracellular Calcium Flux and Phosphatidylinositol Signaling

Pyrrolidino PAF C-16 triggers transient calcium mobilization from intracellular stores, though with delayed kinetics compared to PAF C-16. In macrophages, it induces a 50% lower peak cytosolic Ca²⁺ concentration ([Ca²⁺]ᵢ) than equimolar PAF C-16, attributable to inefficient coupling to Gαq proteins [1] [4]. This [Ca²⁺]ᵢ rise is abolished by pre-treatment with U73122, a phospholipase C (PLC) inhibitor, confirming its reliance on phosphatidylinositol (PI) signaling [4].

The analog’s partial agonism manifests in attenuated second messenger production:

  • Reduces IP₃ (inositol trisphosphate) generation by 70% in neutrophils, limiting endoplasmic reticulum Ca²⁺ release [4].
  • Fails to sustain diacylglycerol (DAG) accumulation, resulting in weaker protein kinase C (PKC) activation [4] [9].
  • Table 2: Key Effectors in Pyrrolidino PAF C-16-Mediated Calcium and PI Signaling
Signaling ComponentEffect of Pyrrolidino PAF C-16Inhibitor/ModulatorFunctional Outcome
Gαq ProteinPartial activation (~40% of PAF C-16)YM-254890Reduced PLCβ recruitment
PLCβ50-60% activity inductionU73122Diminished IP₃/DAG synthesis
IP₃ ReceptorSubmaximal Ca²⁺ release2-APBAbbreviated Ca²⁺ oscillations
Store-Operated Ca²⁺ Entry (SOCE)Delayed activationSKF-96365Impaired NFAT translocation

This signaling profile underscores its utility in dissecting amplitude-dependent cellular responses to calcium fluxes.

Role in Activating MAPK and Protein Kinase C Cascades

Pyrrolidino PAF C-16 differentially regulates kinase cascade activation. In macrophages, it induces phosphorylation of p38 MAPK (mitogen-activated protein kinase) and ERK1/2 (extracellular signal-regulated kinases) at 5–10 minutes post-stimulation but fails to sustain phosphorylation beyond 30 minutes [4] [9]. This contrasts with PAF C-16, which activates these kinases for >60 minutes. The transient kinase activity correlates with reduced transcriptional outputs—notably diminished TNF-α and IL-12 synthesis [4].

Protein kinase C (PKC) isoforms exhibit isoform-specific responses:

  • Conventional PKCs (α, βI) show 30-40% membrane translocation, driven by residual DAG.
  • Atypical PKCs (ζ, ι) remain unactivated due to absent upstream signals [9].

Crucially, Pyrrolidino PAF C-16 promotes non-canonical NF-κB modulation by enhancing p105 (NF-κB1) phosphorylation. This leads to proteasomal processing into p50 subunits, which form anti-inflammatory p50/p50 homodimers—explaining its paradoxical boosting of IL-10 in LPS-primed cells [4].

  • Table 3: Kinase Pathways Modulated by Pyrrolidino PAF C-16
Kinase PathwayActivation KineticsDownstream TargetsBiological Impact
p38 MAPKTransient (5-15 min)MAPKAPK2, HSP27Limited chemokine synthesis
ERK1/2Delayed onset (10 min)RSK, CREBPartial cell proliferation signals
PKCα/βWeak, sustainedMARCKS, cPLA₂Modest arachidonic acid release
NF-κB p105Enhanced processingp50 homodimersAnti-inflammatory gene induction

Properties

Product Name

Pyrrolidino PAF C-16

IUPAC Name

[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(1-methylpyrrolidin-1-ium-1-yl)ethyl phosphate

Molecular Formula

C28H56NO7P

Molecular Weight

549.7 g/mol

InChI

InChI=1S/C28H56NO7P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3)20-17-18-21-29/h28H,4-26H2,1-3H3/t28-/m1/s1

InChI Key

QBLLCUIJMABRFJ-MUUNZHRXSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+]1(CCCC1)C)OC(=O)C

Synonyms

1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl-N-methyl-pyrrolidinium ethanol

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+]1(CCCC1)C)OC(=O)C

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+]1(CCCC1)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.